[1-(2-Bromophenyl)ethyl](cyclopropylmethyl)amine
Description
1-(2-Bromophenyl)ethylamine is a brominated aromatic amine derivative featuring a 2-bromophenyl group attached to an ethylamine backbone, with a cyclopropylmethyl substituent on the nitrogen atom. For instance, bromophenyl-ethylamine derivatives are frequently employed in synthesizing tricyclic antidepressants like imipramine and chloripramine .
Properties
Molecular Formula |
C12H16BrN |
|---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
1-(2-bromophenyl)-N-(cyclopropylmethyl)ethanamine |
InChI |
InChI=1S/C12H16BrN/c1-9(14-8-10-6-7-10)11-4-2-3-5-12(11)13/h2-5,9-10,14H,6-8H2,1H3 |
InChI Key |
RQZOQZMPBMVLMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NCC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)ethylamine typically involves the reaction of 2-bromophenylacetonitrile with cyclopropylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of .
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as , , or .
Common Reagents and Conditions:
Oxidation: Reagents like or .
Reduction: Reagents such as or .
Substitution: Conditions typically involve the use of polar aprotic solvents like dimethylformamide or dimethyl sulfoxide and bases like sodium hydride .
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study the effects of bromophenyl and cyclopropylmethylamine moieties on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure may be modified to enhance its biological activity or reduce toxicity.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may be exploited in the development of new materials with specific characteristics .
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)ethylamine involves its interaction with molecular targets such as enzymes or receptors . The bromophenyl group may facilitate binding to specific sites, while the cyclopropylmethylamine moiety can influence the compound’s overall conformation and reactivity. The exact pathways and molecular targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Weight | Substituents | Key Features |
|---|---|---|---|
| 1-(2-Bromophenyl)ethylamine | ~280.2 (estimated) | 2-Bromophenyl, cyclopropylmethyl | Secondary amine; bromine at ortho position; cyclopropane ring strain |
| 1-(3-Bromophenyl)cyclopropanamine | 212.1 | 3-Bromophenyl, cyclopropanamine | Primary amine; bromine at meta position; simpler cyclopropane backbone |
| [1-(2-Bromophenyl)ethyl][1-(2-chlorophenyl)ethyl]amine | 338.67 | 2-Bromophenyl, 2-chlorophenyl ethyl | Tertiary amine; halogen (Br/Cl) ortho substitution; bulkier aromatic groups |
| 1-[2-(2-Bromophenyl)ethyl]-4-chloro-2-nitrobenzene | N/A | 2-Bromophenyl, nitro, chloro | Non-amine; nitro group enhances electrophilicity; pharmaceutical intermediate |
| Brompheniraminum (Parabromdylamine) | ~319.2 | 4-Bromophenyl, pyridine, dimethylamino | Antihistamine; tertiary amine; pyridine enhances lipophilicity |
Pharmacological and Chemical Properties
- Electronic Effects : The ortho-bromo substituent in the target compound may hinder aromatic ring rotation, affecting binding to biological targets compared to meta-bromo analogs .
- Halogen Influence : Replacement of bromine with chlorine (as in ) reduces molecular weight and alters lipophilicity, impacting blood-brain barrier penetration in CNS-targeting drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
